4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
4-Benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a sulfamoylphenyl scaffold linked to a 4-methylpyrimidin-2-yl group. Its structure combines a benzamide core with a sulfamoyl bridge, allowing for diverse interactions with biological targets.
Properties
IUPAC Name |
4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-18-15-16-26-25(27-18)29-33(31,32)23-13-11-22(12-14-23)28-24(30)21-9-7-20(8-10-21)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWYBQPBHJDHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced and reacted with benzyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group and sulfamoyl moiety are primary oxidation targets:
-
Mechanistic Insight : The benzyl group oxidizes to a carboxylic acid under strong acidic or basic conditions (e.g., KMnO₄), while the sulfamoyl group (already in a +4 oxidation state) is generally resistant to further oxidation unless reactive intermediates are involved .
Reduction Reactions
Reduction targets the amide and aromatic systems:
-
Selectivity : LiAlH₄ selectively reduces the amide to an amine without affecting sulfonamide or pyrimidine groups . Catalytic hydrogenation may saturate aromatic rings under extreme conditions.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution (EAS)
The phenyl rings direct substituents based on existing groups:
| Position | Reagents/Conditions | Products | Directing Groups |
|---|---|---|---|
| Benzamide Ring | HNO₃/H₂SO₄ | Nitro-substituted derivatives at meta positions | Sulfamoyl (-SO₂NH-) meta-directing |
| Benzyl Ring | Br₂/FeBr₃ | Bromination at para/ortho positions | Benzyl group ortho/para-directing |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring facilitates NAS:
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| NH₃/EtOH | High temperature, pressure | Amino-pyrimidine derivatives | Ring activation via electron-withdrawing methyl group |
-
Supporting Data : Pyrimidine derivatives undergo NAS at the 2-position when activated by electron-withdrawing groups (e.g., sulfamoyl) .
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
Cross-Coupling Reactions
Modern catalytic methods enable functionalization:
| Reaction Type | Catalyst/Reagents | Products | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives at benzamide ring | Pharmaceutical intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyrimidine derivatives | Bioactive compound synthesis |
Scientific Research Applications
4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, highlighting structural variations, physicochemical properties, and reported activities:
Structural and Functional Analysis
Core Scaffold :
- All analogs share the N-(4-sulfamoylphenyl)benzamide backbone, with modifications in the sulfamoyl group (e.g., alkyl, aryl) or benzamide substituents (e.g., halogens, alkoxy groups) .
- The 4-methylpyrimidin-2-yl group in the target compound is retained in analogs like and , suggesting its role in hydrogen bonding or π-π stacking with biological targets.
Electron-Withdrawing Groups: Fluorine or chlorine substituents (e.g., ) improve metabolic stability and target affinity, as seen in PD-L1 inhibitors.
Biological Activities: Urease Inhibition: The 2,3-dimethylphenylamino analog showed moderate urease inhibition, likely due to hydrophobic interactions with the enzyme’s active site. Antifungal Activity: Analogs with imidazole or oxadiazole moieties (e.g., ) demonstrated efficacy against Candida albicans, linked to thioredoxin reductase inhibition.
Physicochemical Properties
Key computational properties for select analogs:
- Higher polar surface area in sulfamoyl-rich compounds (e.g., ) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .
Biological Activity
4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against specific targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it possesses a molecular formula of C20H22N4O3S. Its structure features a benzamide core modified with a sulfamoyl group and a methylpyrimidine moiety, which may contribute to its biological activity.
Enzyme Inhibition
Recent studies have indicated that various benzamide derivatives exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1) .
Table 1: Inhibitory Activity Against AChE and BACE1
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Donepezil) | 0.046 | N/A |
| Compound JW8 | N/A | 9.01 |
Note: TBD indicates that specific data for this compound is yet to be determined.
Antitumor Activity
The compound's structural similarity to other known antitumor agents suggests potential efficacy in cancer therapy. Research has indicated that benzamide derivatives can act as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, such as NAMPT, which are crucial for cancer cell metabolism .
Case Studies
- Neuroleptic Activity : A study on related benzamide compounds demonstrated their effectiveness in reducing apomorphine-induced stereotyped behavior in rats, indicating potential applications in treating psychosis . The compound's structural modifications were shown to enhance its activity significantly compared to traditional neuroleptics like metoclopramide.
- Kinase Inhibition : Another investigation focused on benzamide derivatives containing heteroaryl rings revealed moderate to high potency as RET kinase inhibitors, suggesting that similar modifications could enhance the biological profile of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
